molecular formula C11H12ClFN2O4 B1393145 tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate CAS No. 473547-10-3

tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate

Cat. No.: B1393145
CAS No.: 473547-10-3
M. Wt: 290.67 g/mol
InChI Key: OSIGQJOBXWXDQR-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13ClFN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a chloro-fluoro substituted phenyl ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Scientific Research Applications

tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy group instead of a chloro group.

    tert-Butyl (5-chloro-2,4-difluorophenyl)carbamate: Contains an additional fluoro group on the phenyl ring.

    tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Features an iodine atom instead of a nitro group.

Uniqueness

tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(5-chloro-4-fluoro-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGQJOBXWXDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674297
Record name tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473547-10-3
Record name tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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